Lipophilicity Differentiation: Bromine vs. Chlorine & Fluorine
The predicted LogP of 4-bromo-N-cyclopropylbenzenesulfonamide is 3.36, which is substantially higher than that of its 4-chloro (LogP 1.87) and 4-fluoro (LogP 2.74) analogs [1]. This difference of approximately 1.5 log units relative to the chloro analog corresponds to a roughly 30-fold increase in octanol–water partition coefficient, indicating significantly greater lipophilicity. In the context of medicinal chemistry, higher lipophilicity is often correlated with enhanced passive membrane permeability and blood–brain barrier penetration, though it may also increase plasma protein binding and metabolic liability. The bromo analog thus offers a distinct physicochemical profile for programs requiring high-logP building blocks for CNS-targeted or intracellular-targeted probe design.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.36 |
| Comparator Or Baseline | 4-Chloro analog: LogP = 1.87; 4-Fluoro analog: LogP = 2.74 |
| Quantified Difference | ΔLogP (Br – Cl) = +1.49; ΔLogP (Br – F) = +0.62 |
| Conditions | Predicted values (ALogPS or similar computational method); sources: Molbase (Br), Fluorochem (Cl), Chem960 (F) |
Why This Matters
For procurement decisions in medicinal chemistry, the bromo analog's higher LogP directly translates to a different ADME/Tox profile in biological assays, making it the preferred choice for lead series targeting intracellular or CNS compartments where higher lipophilicity is required.
- [1] Molbase, Product Page: 4-Bromo-N-cyclopropylbenzenesulfonamide, LogP 3.3615. View Source
